molecular formula C12H18ClNS B13459896 2-Methyl-2-phenylthian-4-amine hydrochloride

2-Methyl-2-phenylthian-4-amine hydrochloride

Cat. No.: B13459896
M. Wt: 243.80 g/mol
InChI Key: JWHNAFVBDXKJRO-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylthian-4-amine hydrochloride is an organic compound belonging to the class of amines It features a thian-4-amine core with methyl and phenyl substituents, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylthian-4-amine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the alkylation of 2-phenylthian-4-amine with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{2-Phenylthian-4-amine} + \text{Methyl iodide} \rightarrow \text{2-Methyl-2-phenylthian-4-amine} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediates and purification steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylthian-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thian-4-amine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thian-4-amines.

Scientific Research Applications

2-Methyl-2-phenylthian-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylthian-4-amine: Lacks the methyl substituent, resulting in different chemical properties and reactivity.

    2-Methylthian-4-amine: Lacks the phenyl substituent, leading to variations in biological activity and applications.

    Thian-4-amine: The parent compound without any substituents, serving as a basic structure for further modifications.

Uniqueness: 2-Methyl-2-phenylthian-4-amine hydrochloride is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

2-methyl-2-phenylthian-4-amine;hydrochloride

InChI

InChI=1S/C12H17NS.ClH/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H

InChI Key

JWHNAFVBDXKJRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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